molecular formula C10H10N2O3 B6353811 Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359656-02-2

Methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B6353811
CAS No.: 1359656-02-2
M. Wt: 206.20 g/mol
InChI Key: KWAMEKKPYGIVNT-UHFFFAOYSA-N
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Description

6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from 2-aminopyridines and acetophenones through a CuI-catalyzed aerobic oxidative process . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates . A combination of flavin and iodine can catalyze an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo[1,2-a]pyridines . This dual catalytic system can also be applied to the one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols .


Molecular Structure Analysis

The molecular structure of 6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester is derived from the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides has been explored, and several compounds with improved activity against Mtb have been developed .

Properties

IUPAC Name

methyl 6-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-7-3-4-9-11-5-8(10(13)15-2)12(9)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAMEKKPYGIVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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